molecular formula C10H17N2O2+ B372560 4,6-Diethoxy-1-ethylpyrimidin-1-ium

4,6-Diethoxy-1-ethylpyrimidin-1-ium

Cat. No.: B372560
M. Wt: 197.25g/mol
InChI Key: ADXSPBKZQFWIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Diethoxy-1-ethylpyrimidin-1-ium is a pyrimidinium derivative characterized by ethoxy substituents at the 4- and 6-positions of the pyrimidine ring and an ethyl group attached to the nitrogen at the 1-position (Figure 1). The ethoxy groups contribute to its electron-donating properties, while the ethyl substituent enhances cationic stability, influencing its solubility and reactivity in polar solvents .

Properties

Molecular Formula

C10H17N2O2+

Molecular Weight

197.25g/mol

IUPAC Name

4,6-diethoxy-1-ethylpyrimidin-1-ium

InChI

InChI=1S/C10H17N2O2/c1-4-12-8-11-9(13-5-2)7-10(12)14-6-3/h7-8H,4-6H2,1-3H3/q+1

InChI Key

ADXSPBKZQFWIFH-UHFFFAOYSA-N

SMILES

CC[N+]1=C(C=C(N=C1)OCC)OCC

Canonical SMILES

CC[N+]1=C(C=C(N=C1)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrimidinium Derivatives

Structural and Functional Group Variations

The compound’s closest structural analogs include:

  • 2-Amino-4,6-dimethoxypyrimidin-1-ium (reported in ): Features methoxy groups at the 4- and 6-positions and an amino group at the 2-position.
  • 1-Methyl-4,6-dimethoxypyrimidin-1-ium : Lacks ethoxy and ethyl substituents, with smaller methoxy groups.
  • 4,6-Diisopropoxy-1-propylpyrimidin-1-ium : Contains bulkier isopropoxy and propyl groups.
Table 1: Substituent Effects on Key Properties
Compound Substituents (Positions) Molecular Weight (g/mol) Predicted LogP* Hydrogen Bonding Capacity
4,6-Diethoxy-1-ethylpyrimidin-1-ium Ethoxy (4,6), Ethyl (1) 254.3 1.8 Moderate (ethoxy O donors)
2-Amino-4,6-dimethoxypyrimidin-1-ium Methoxy (4,6), Amino (2) 199.2 -0.3 High (amino N–H donors)
1-Methyl-4,6-dimethoxypyrimidin-1-ium Methoxy (4,6), Methyl (1) 184.2 0.7 Low (methoxy O donors)

*LogP values estimated using fragment-based methods.

Key Observations :

  • Steric and Electronic Effects: Ethoxy groups in the target compound increase steric bulk compared to methoxy analogs, reducing crystallization efficiency but enhancing solubility in nonpolar solvents .
  • Hydrogen Bonding: Unlike 2-amino-substituted analogs (e.g., ), 4,6-diethoxy-1-ethylpyrimidin-1-ium lacks strong hydrogen bond donors, relying on ethoxy oxygen atoms for weaker interactions. This contrasts with the robust N–H···O/N networks observed in amino-substituted derivatives .

Crystallographic and Packing Behavior

Crystallographic studies of related pyrimidinium salts (e.g., ) reveal that substituents dictate packing motifs:

  • 2-Amino-4,6-dimethoxypyrimidin-1-ium forms layered structures via N–H···O hydrogen bonds between amino groups and acetate counterions .
  • 4,6-Diethoxy-1-ethylpyrimidin-1-ium (hypothetical model): Ethoxy groups likely induce less dense packing due to steric hindrance, favoring π-π stacking of pyrimidine rings. This is inferred from SHELXL-refined structures of similar ethoxy-containing heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.